
Trihexadecyl(sulfanylidene)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihexadecyl(sulfanylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphane core bonded to a sulfanylidene group and three hexadecyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihexadecyl(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of hexadecylphosphane with sulfur sources under controlled conditions. One common method includes the use of thiols and amines in an oxidative coupling reaction, which allows for the formation of the sulfanylidene group without the need for additional pre-functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling processes, utilizing readily available low-cost commodity chemicals. The process is designed to be efficient and environmentally friendly, minimizing waste generation and streamlining synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Trihexadecyl(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to thiol or sulfide derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Compounds with different functional groups replacing the sulfanylidene group.
Scientific Research Applications
Trihexadecyl(sulfanylidene)-lambda~5~-phosphane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying sulfur-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Trihexadecyl(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets through its sulfanylidene and phosphane groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds, widely used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides but with an additional oxygen atom, used in medical chemistry.
Sulfonamides: Contain sulfur-oxygen bonds and are important in drug design and polymer industries
Uniqueness
Its long hexadecyl chains and phosphane core contribute to its unique properties and versatility in various scientific fields .
Properties
CAS No. |
61908-81-4 |
|---|---|
Molecular Formula |
C48H99PS |
Molecular Weight |
739.3 g/mol |
IUPAC Name |
trihexadecyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C48H99PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
InChI Key |
LZCKFZCMEMODEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=S)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


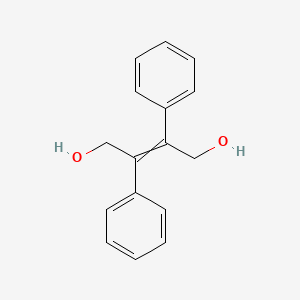
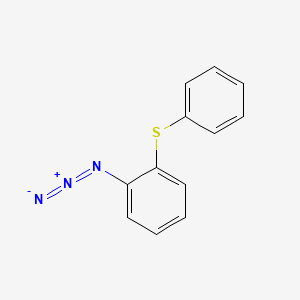

![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)

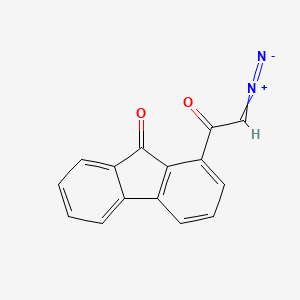
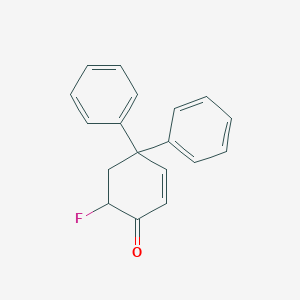
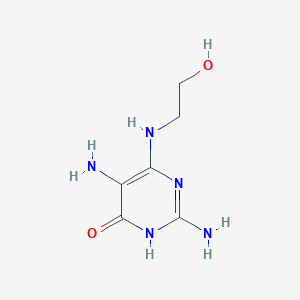
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1-methylpyridin-1-ium chloride](/img/structure/B14561602.png)
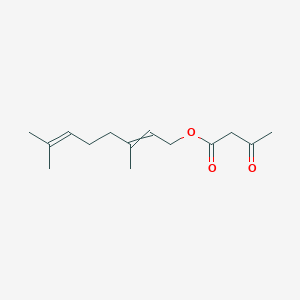
![1-(3-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14561607.png)
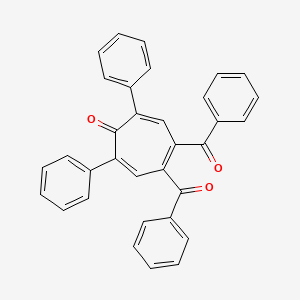
![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)
